7-Chloroquinazoline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

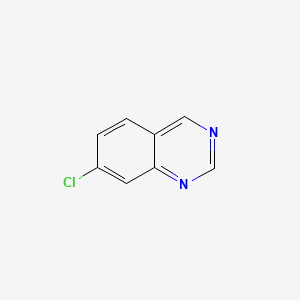

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPDIXAODMCKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454574 | |

| Record name | 7-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-99-2 | |

| Record name | 7-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 7-Chloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloroquinazoline is a pivotal heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities. Its strategic substitution with a chlorine atom at the 7-position significantly influences its electronic properties and reactivity, making it a versatile intermediate for the synthesis of targeted therapeutic agents. This in-depth technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, detailed spectroscopic analysis, synthesis methodologies, and chemical reactivity. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers and drug development professionals with the essential knowledge to effectively utilize this important building block in their scientific endeavors.

Introduction: The Significance of the this compound Scaffold

Quinazolines, bicyclic aromatic heterocycles composed of fused benzene and pyrimidine rings, are recognized as "privileged structures" in drug discovery.[1] The introduction of a chlorine atom at the 7-position of the quinazoline nucleus creates a unique combination of steric and electronic features that are instrumental in modulating the biological activity of its derivatives. This substitution can enhance binding affinity to target proteins, improve metabolic stability, and provide a reactive handle for further chemical modifications. Consequently, the this compound moiety is a key component in a variety of therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial properties.[2] A thorough understanding of its fundamental properties is therefore crucial for the rational design and development of novel pharmaceuticals.

Molecular and Physicochemical Properties

The foundational characteristics of this compound are essential for its handling, formulation, and application in synthetic chemistry.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 7556-99-2 | [3][4][5][6] |

| Molecular Formula | C₈H₅ClN₂ | [4][7] |

| Molecular Weight | 164.59 g/mol | [4][7] |

| Melting Point | 252-254 °C | [3] |

| Boiling Point (Predicted) | 281.0 ± 13.0 °C | [3][8] |

| Appearance | Solid | - |

| Solubility | Soluble in ethanol | [3] |

Spectroscopic Profile

A detailed analysis of the spectroscopic data is fundamental for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals in the aromatic region, corresponding to the five protons on the quinazoline ring system. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals for the carbon atoms of the quinazoline core. The carbon atoms in the pyrimidine ring will appear at a lower field due to the deshielding effect of the adjacent nitrogen atoms. The carbon atom attached to the chlorine (C-7) will also exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of the aromatic C-H and C=C bonds, as well as the C-Cl bond. Key expected absorptions include:

-

Aromatic C-H stretching: ~3050-3150 cm⁻¹

-

Aromatic C=C and C=N stretching: ~1500-1600 cm⁻¹

-

C-Cl stretching: ~700-800 cm⁻¹

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of the quinazoline ring system and will involve the loss of small molecules such as HCN and chlorine radicals.[9] The isotopic pattern of the molecular ion peak, due to the presence of the ³⁵Cl and ³⁷Cl isotopes, will be a key diagnostic feature.

Synthesis of this compound: Methodologies and Rationale

Several synthetic routes to this compound have been reported, each with its own advantages in terms of starting material availability, reaction conditions, and overall yield.

One-Pot Reductive Cyclization

A highly efficient method for the synthesis of the this compound core is the one-pot reductive cyclization of 4-chloro-3-nitrobenzaldehyde.[2] This approach, inspired by the Riedel synthesis, involves the simultaneous reduction of the nitro group to an amine and condensation with a one-carbon source, typically formamide.

Experimental Protocol: One-Pot Synthesis of this compound

-

To a solution of 4-chloro-3-nitrobenzaldehyde in formamide, add a reducing agent (e.g., sodium dithionite or catalytic hydrogenation).

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Causality of Experimental Choices: This one-pot procedure is advantageous as it avoids the isolation of the potentially unstable 2-amino-4-chlorobenzaldehyde intermediate. Formamide serves as both the solvent and the source of the N1 and C2 atoms of the quinazoline ring.

Niementowski Quinazoline Synthesis

The Niementowski synthesis is a classical and versatile method for the preparation of 4-oxo-3,4-dihydroquinazolines (quinazolinones) from anthranilic acids and amides.[10] 7-Chloro-4-hydroxyquinazoline can be synthesized from 4-chloroanthranilic acid and subsequently converted to this compound.

Experimental Protocol: Niementowski Synthesis and Subsequent Chlorination

-

Step 1: Synthesis of 7-Chloro-4-hydroxyquinazoline: Heat a mixture of 4-chloroanthranilic acid and formamide at elevated temperatures (typically 120-180 °C).

-

The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

-

Step 2: Chlorination: Treat the resulting 7-chloro-4-hydroxyquinazoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to replace the hydroxyl group with a chlorine atom, yielding 4,7-dichloroquinazoline.

-

Step 3: Reduction: The 4-chloro group can be selectively removed by catalytic hydrogenation to yield this compound.

Causality of Experimental Choices: The Niementowski reaction is a robust method for constructing the quinazolinone core. The subsequent chlorination and reduction steps are standard transformations in heterocyclic chemistry to arrive at the desired this compound.

Chemical Reactivity and Functionalization

The reactivity of this compound is dominated by the electronic properties of the pyrimidine and benzene rings.

Nucleophilic Aromatic Substitution (SₙAr)

The quinazoline ring is electron-deficient, particularly at the 2- and 4-positions, making it susceptible to nucleophilic attack. The 4-position is generally more reactive towards nucleophiles than the 2-position. This regioselectivity is a cornerstone of the synthetic utility of chloroquinazolines, allowing for the introduction of a wide range of substituents.

The reaction of 4,7-dichloroquinazoline with various nucleophiles, such as amines, alcohols, and thiols, proceeds readily at the 4-position to yield a diverse library of 4-substituted-7-chloroquinazoline derivatives. This reactivity is fundamental to the use of this compound as a scaffold in drug discovery.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 7-position can also participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, further expanding the chemical space accessible from the this compound core.

Applications in Drug Discovery and Development

The this compound scaffold is a prominent feature in a multitude of biologically active molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making it a highly valuable template for drug design.

-

Anticancer Agents: Many this compound derivatives have been developed as potent anticancer agents, often by targeting specific protein kinases involved in cancer cell proliferation and survival. For instance, derivatives of 7-chloro-4-aminoquinazoline have shown significant inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase.

-

Antimicrobial and Antifungal Activity: The this compound moiety has been incorporated into compounds exhibiting significant antimicrobial and antifungal properties.[7]

-

Anti-inflammatory and Analgesic Agents: Certain 7-chloro-3-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for their anti-inflammatory and analgesic activities.

Conclusion

This compound is a cornerstone building block in medicinal chemistry, offering a unique combination of structural rigidity, electronic properties, and synthetic accessibility. Its fundamental properties, from its physicochemical characteristics to its predictable reactivity, provide a solid foundation for the design and synthesis of novel therapeutic agents. This in-depth technical guide has provided a comprehensive overview of these core attributes, equipping researchers and drug development professionals with the critical knowledge to harness the full potential of the this compound scaffold in their quest for new and improved medicines.

References

- 1. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7556-99-2 | CAS DataBase [m.chemicalbook.com]

- 3. arctomsci.com [arctomsci.com]

- 4. This compound | 7556-99-2 [chemicalbook.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. capotchem.cn [capotchem.cn]

- 7. This compound manufacturers and suppliers in india [chemicalbook.com]

- 8. 7-Chloroquinolin-4-ol CAS#: 86-99-7 [m.chemicalbook.com]

- 9. 7-Chloroquinolin-4-ol(86-99-7) IR Spectrum [m.chemicalbook.com]

- 10. 8-CHLORO-QUINAZOLINE CAS#: 7557-04-2 [chemicalbook.com]

The 7-Chloroquinazoline Scaffold: A Cornerstone in the Development of Tyrosine Kinase Inhibitors

An In-depth Technical Guide:

Abstract

The 7-chloroquinazoline core is a privileged scaffold in modern medicinal chemistry, forming the structural backbone of numerous clinically successful targeted cancer therapies. This guide provides an in-depth technical exploration of the mechanism of action attributable to this chemical moiety, not as a standalone agent, but as a critical component of potent enzyme inhibitors. We will dissect the molecular interactions that enable this compound derivatives to function as ATP-competitive inhibitors of tyrosine kinases, with a primary focus on the Epidermal Growth Factor Receptor (EGFR). Through a detailed examination of archetypal drugs such as Gefitinib, this whitepaper will elucidate the downstream signaling consequences of target engagement and present robust, field-proven experimental workflows for characterizing novel compounds based on this versatile scaffold.

The this compound Scaffold: An Introduction to a Privileged Structure

The quinazoline ring system, a bicyclic aromatic heterocycle, rose to prominence in drug discovery due to its structural resemblance to the purine core of adenosine triphosphate (ATP). This mimicry allows it to serve as an effective "hinge-binder" within the ATP-binding pocket of a large family of enzymes known as kinases. The addition of a chlorine atom at the 7-position enhances the binding affinity and modulates the electronic properties of the ring system, making this compound a foundational scaffold for potent and selective kinase inhibitors.

While this compound itself is not a pharmacologically active agent, its true value lies in its role as a modifiable core. By appending various functional groups at other positions (most commonly the 4- and 6-positions), medicinal chemists can fine-tune the molecule's selectivity and potency for specific kinase targets. The most notable successes have been in the development of EGFR Tyrosine Kinase Inhibitors (TKIs), which have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).

Core Mechanism of Action: ATP-Competitive Inhibition of EGFR

The primary mechanism of action for this compound-based EGFR inhibitors is competitive inhibition at the ATP-binding site within the kinase domain of the receptor.

-

The Hinge-Binding Motif: The quinazoline core is perfectly shaped to interact with the "hinge region" of the kinase domain, a flexible loop of amino acids that connects the N- and C-terminal lobes of the domain. Specifically, the N1 atom of the quinazoline ring typically forms a critical hydrogen bond with the backbone amide of a key methionine residue (Met793 in EGFR). This interaction anchors the inhibitor in place.

-

Competitive Antagonism: By occupying this site, the inhibitor physically blocks ATP from binding. Without ATP, the kinase cannot perform its catalytic function—the transfer of a phosphate group to tyrosine residues on its substrate proteins.

-

Signal Transduction Blockade: This cessation of phosphorylation activity effectively shuts down the entire downstream signaling cascade that is normally initiated by EGFR activation. The result is a halt in pro-survival and proliferative signals within the cancer cell.

The diagram below illustrates the canonical EGFR signaling pathway and highlights the point of intervention by this compound-based inhibitors.

Caption: EGFR signaling pathways and the point of competitive inhibition by this compound derivatives.

Case Study: Gefitinib (Iressa)

Gefitinib is a first-generation EGFR-TKI and a quintessential example of a this compound-based drug. Its structure features a 4-anilino substitution, which plays a crucial role in its high affinity and selectivity for EGFR.

-

Target: Specifically targets the kinase domain of EGFR. It is particularly effective against tumors harboring activating mutations in the EGFR gene (e.g., exon 19 deletions or the L858R point mutation), which render the cancer cells "addicted" to EGFR signaling.

-

Downstream Consequences: By inhibiting EGFR autophosphorylation, Gefitinib effectively blocks two major downstream signaling axes:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Inhibition of this pathway leads to cell cycle arrest.

-

PI3K/Akt/mTOR Pathway: Blockade of this pathway is critical for promoting apoptosis (programmed cell death) and inhibiting protein synthesis.

-

-

Cellular Outcome: The combined effect is a potent anti-proliferative and pro-apoptotic action specifically in EGFR-dependent cancer cells.

| Drug Name | Core Scaffold | Primary Target | IC₅₀ (against wild-type EGFR) |

| Gefitinib | This compound | EGFR | 2-37 nM |

| Erlotinib | This compound | EGFR | 2 nM |

| Lapatinib | Quinazoline | EGFR, HER2 | 10.8 nM (EGFR), 9.8 nM (HER2) |

Table 1: Inhibitory concentrations (IC₅₀) of prominent quinazoline-based kinase inhibitors. Note that Lapatinib, while closely related, has a quinazoline but not a this compound core, demonstrating the broader utility of the scaffold.

Experimental Workflows for Mechanistic Characterization

To validate the mechanism of a novel this compound derivative, a multi-step, self-validating experimental cascade is essential. This workflow progresses from direct target engagement in a purified system to complex signaling and phenotypic outcomes in a cellular context.

Caption: A logical workflow for characterizing a novel this compound-based kinase inhibitor.

Protocol: In Vitro Kinase Assay (ADP-Glo™ Example)

This protocol determines the direct inhibitory effect of a compound on purified kinase activity by measuring the amount of ADP produced.

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

Materials:

-

Purified recombinant EGFR kinase

-

Kinase buffer (containing DTT, MgCl₂)

-

ATP solution (at Km concentration for EGFR)

-

Poly-Glu-Tyr (4:1) peptide substrate

-

Test compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Multichannel pipettes and plate reader with luminescence detection

Methodology:

-

Compound Preparation: Perform a serial dilution of the test compound in DMSO, then dilute into the kinase buffer to achieve the final desired concentrations. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

-

Kinase Reaction Setup: a. To each well of a 384-well plate, add 5 µL of the diluted test compound. b. Add 10 µL of a solution containing the EGFR enzyme and peptide substrate. c. Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate Reaction: Add 10 µL of the ATP solution to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Stop Reaction & Detect ADP: a. Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. b. Incubate for 40 minutes at room temperature.

-

Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal.

-

Data Acquisition: Incubate for 30 minutes at room temperature, then measure luminescence using a plate reader.

-

Data Analysis: Subtract background luminescence, normalize the data to the "no inhibitor" control (100% activity), and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Protocol: Western Blot for Downstream Signaling

This protocol assesses the compound's ability to inhibit target phosphorylation and downstream signaling in a cellular context.

Objective: To verify on-target activity by measuring the phosphorylation status of EGFR and its downstream effectors (Akt, ERK).

Materials:

-

EGFR-mutant NSCLC cell line (e.g., PC-9, HCC827)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

Test compound

-

EGF (Epidermal Growth Factor)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer system

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-Actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Methodology:

-

Cell Seeding & Starvation: Seed cells in 6-well plates and allow them to adhere overnight. The next day, replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.

-

Compound Treatment: Pre-treat the starved cells with various concentrations of the test compound (and a DMSO vehicle control) for 2 hours.

-

Ligand Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation. Include an unstimulated control.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with a primary antibody (e.g., anti-p-EGFR) overnight at 4°C. c. Wash the membrane extensively with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash again with TBST.

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To assess total protein levels and loading controls, the membrane can be stripped of antibodies and re-probed with antibodies against total EGFR, total Akt, etc., and finally Actin.

-

Analysis: Densitometrically quantify the bands corresponding to the phosphorylated proteins and normalize them to their respective total protein levels. A successful inhibitor will show a dose-dependent decrease in the p-EGFR/EGFR, p-Akt/Akt, and p-ERK/ERK ratios.

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of structure-based drug design. Its ability to effectively anchor inhibitors within the ATP-binding pocket of kinases has made it an invaluable tool in the development of targeted therapies. The principles outlined in this guide—from the fundamental mechanism of ATP competition to the robust experimental workflows for validation—provide a comprehensive framework for researchers working to discover the next generation of kinase inhibitors. Future efforts will likely focus on modifying this core to overcome acquired resistance mechanisms (such as the T790M "gatekeeper" mutation in EGFR) and to develop inhibitors with novel kinase selectivity profiles, further expanding the therapeutic utility of this remarkable chemical entity.

The 7-Chloroquinazoline Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its many derivatives, the 7-chloroquinazoline moiety has emerged as a particularly significant pharmacophore, integral to the design of a multitude of therapeutic agents, especially in oncology.[3] This technical guide provides a comprehensive overview of the this compound core, delving into its synthesis, functionalization, and profound impact on drug discovery. We will explore its critical role in the development of kinase inhibitors, analyze structure-activity relationships, and present detailed experimental protocols, offering field-proven insights for professionals in drug development.

The Significance of the this compound Core

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, provides a rigid and versatile framework for the strategic placement of various substituents.[4] The introduction of a chlorine atom at the 7-position significantly influences the electronic properties and binding interactions of the molecule. This substitution has proven to be a key feature in many potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[4][5]

The this compound scaffold is a cornerstone in the development of targeted therapies, particularly those aimed at the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, both of which are pivotal in tumor growth, proliferation, and angiogenesis.[6][7]

Synthetic Strategies for the this compound Scaffold

The construction of the this compound core and its subsequent derivatization are crucial steps in the synthesis of targeted therapeutics. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and overall synthetic efficiency.

One-Pot Reductive Cyclization

A highly efficient method for synthesizing the this compound core is through a one-pot reductive cyclization.[3] This approach often utilizes readily available starting materials like 4-chloro-3-nitrobenzaldehyde. The process involves the simultaneous reduction of the nitro group to an amine and condensation with a one-carbon source, such as formamide.[3] This strategy is advantageous as it avoids the isolation of potentially unstable intermediates.[3]

Synthesis from Anthranilic Acid Derivatives

Another common and versatile approach begins with substituted anthranilic acids. For instance, 4-chloro anthranilic acid can be reacted with benzoyl chloride in the presence of pyridine to form a 7-chloro-2-phenyl benzoxazin-4-one derivative.[8] This intermediate can then be treated with hydrazine hydrate to yield a 3-amino-7-chloro-2-phenylquinazolin-4-one, which serves as a versatile precursor for further functionalization.[8]

Functionalization at the C4 Position

The C4 position of the this compound ring is a key point for introducing diversity and modulating biological activity. The chlorine atom at this position acts as a good leaving group, readily undergoing nucleophilic aromatic substitution (SNAr) with various amines and other nucleophiles.[9][10] This reaction is fundamental to the synthesis of a vast library of 4-anilinoquinazoline derivatives, which are prominent in the field of kinase inhibition.[11]

Experimental Protocol: Synthesis of 4-Anilino-7-chloroquinazoline Derivatives

This protocol outlines a general procedure for the N-arylation of 4-chloroquinazolines.

Materials:

-

6-Bromo-4-chloroquinazoline

-

Appropriate arylamine (ArNH₂)

-

Ethanol (EtOH)

Procedure:

-

To a solution of 6-bromo-4-chloroquinazoline (1.0 equivalent) in ethanol, add the desired arylamine (1.5 equivalents).[12]

-

Heat the reaction mixture at reflux for 12 hours.[12]

-

Cool the solution to room temperature.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid with cold ethanol.

-

Dry the product under vacuum to yield the desired 4-arylamino-6-bromoquinazoline.[12]

The this compound Scaffold in Kinase Inhibition

The this compound core is a hallmark of numerous potent and selective kinase inhibitors. Its rigid structure allows for the precise orientation of substituents to interact with the ATP-binding pocket of kinases, leading to the inhibition of their enzymatic activity.[5]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[6] Mutations and overexpression of EGFR are common drivers of various cancers, particularly non-small-cell lung cancer (NSCLC).[6][13] The 4-anilinoquinazoline scaffold, often featuring a 7-chloro substituent, has been instrumental in the development of first-generation EGFR inhibitors like gefitinib and erlotinib.[11][14] These drugs compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways and inhibiting tumor growth.[15]

The 7-chloro group often contributes to favorable interactions within the kinase active site.[5] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the aniline ring, as well as modifications at the 6- and 7-positions of the quinazoline core, significantly impact potency and selectivity.[14][15] For instance, the introduction of a methoxy group at the 7-position, alongside the 6-substituent, is a common feature in many potent EGFR inhibitors.[14]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] The this compound scaffold has also been successfully employed in the design of VEGFR inhibitors. By targeting VEGFR-2, these compounds can block the signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis and suppressing tumor growth.[7][16]

Multi-Targeted Kinase Inhibitors

The versatility of the this compound scaffold allows for the development of multi-targeted kinase inhibitors, which can simultaneously block multiple signaling pathways involved in cancer progression. This approach can lead to enhanced efficacy and potentially overcome drug resistance. Several this compound-based compounds have been designed to inhibit both EGFR and VEGFR, as well as other relevant kinases like those in the Src family.[5]

Visualization of Key Concepts

Signaling Pathway Inhibition

The following diagram illustrates the inhibition of the EGFR signaling pathway by a this compound-based inhibitor.

Caption: Inhibition of the EGFR signaling cascade by a this compound-based inhibitor.

General Synthetic Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of this compound derivatives.

Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on their substitution patterns. Extensive SAR studies have provided valuable insights for the rational design of more potent and selective inhibitors.[17][18]

| Position | Modification | Impact on Activity |

| C4 | Substitution with various anilino moieties is a cornerstone for potent kinase inhibition.[15] The nature and position of substituents on the aniline ring are critical for modulating potency and selectivity.[4] | |

| C6 | Introduction of small, lipophilic groups can enhance binding affinity.[14] | |

| C7 | The chloro group is often crucial for activity, though other halogens like bromo and iodo can also be effective.[17] Methoxy groups at this position are also common in potent inhibitors.[14] | |

| Aniline Ring | Electron-withdrawing groups, such as fluoro, chloro, or bromo, on the aniline ring often enhance inhibitory activity.[4] |

Table 1: Key Structure-Activity Relationships for this compound-Based Kinase Inhibitors

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the physicochemical and pharmacokinetic properties of a lead compound while maintaining or improving its biological activity.[19][20] In the context of the this compound scaffold, bioisosteric replacements can be employed to fine-tune properties such as solubility, metabolic stability, and target selectivity.[21]

For example, replacing the chlorine atom at the 7-position with other groups can be explored. While chlorine is often optimal, groups like bromine or iodine have shown comparable activity in some cases, whereas fluorine or trifluoromethyl groups have led to reduced activity.[17] Bioisosteric replacement of the entire quinazoline core with other heterocyclic systems is also a strategy to explore novel chemical space and intellectual property.[19]

Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

-

Development of next-generation inhibitors: Designing compounds that can overcome acquired resistance to existing therapies, such as those targeting mutations in the EGFR kinase domain.[13]

-

Exploration of new therapeutic areas: While oncology has been the primary focus, the diverse biological activities of quinazoline derivatives suggest their potential in other areas, such as anti-inflammatory, antimicrobial, and antiviral applications.[22][23]

-

Application of novel synthetic methodologies: The use of flow chemistry, photochemistry, and electrochemistry can provide more efficient and sustainable routes to synthesize and functionalize the quinazoline core.[9]

Conclusion

The this compound scaffold has proven to be an exceptionally valuable and versatile platform in medicinal chemistry. Its role in the development of targeted kinase inhibitors has had a profound impact on the treatment of cancer. A deep understanding of its synthesis, functionalization, and structure-activity relationships is essential for medicinal chemists and drug development professionals. As research continues to evolve, the this compound core is poised to remain a central element in the design of innovative and effective therapies for a wide range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. soc.chim.it [soc.chim.it]

- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wisdomlib.org [wisdomlib.org]

- 12. US8785459B2 - Quinazoline compounds as kinase inhibitors - Google Patents [patents.google.com]

- 13. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 21. preprints.org [preprints.org]

- 22. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Spectroscopic Profile of 7-Chloroquinazoline: A Comprehensive Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, quinazoline and its derivatives represent a class of heterocyclic compounds of paramount importance. Their diverse pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties, have established them as privileged scaffolds in medicinal chemistry. The biological efficacy and therapeutic potential of these compounds are intrinsically linked to their precise molecular structure. 7-Chloroquinazoline, a key intermediate in the synthesis of numerous bioactive molecules, is no exception. Its chemical identity, purity, and stability are critical parameters that underpin the reliability and reproducibility of research and development endeavors.

This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental spectra for the parent this compound are not widely available in public databases, this guide will leverage data from closely related analogs, such as 7-chloro-2-phenylquinazolin-4(3H)-one and 7-chloro-2-(4-chlorophenyl)-4-methoxyquinazoline, to provide a robust and scientifically grounded interpretation of its expected spectroscopic characteristics. This approach not only offers a comprehensive spectral profile of this compound but also illustrates the fundamental principles of spectroscopic analysis in the context of substituted heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound is expected to reveal a distinct set of signals corresponding to the protons of the quinazoline ring system. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~9.2 | s | - |

| H-4 | ~8.8 | s | - |

| H-5 | ~8.0 | d | ~8.5 |

| H-6 | ~7.6 | dd | ~8.5, 2.0 |

| H-8 | ~7.9 | d | ~2.0 |

Note: These are predicted values based on the analysis of substituted quinazoline derivatives and established principles of NMR spectroscopy.

Interpretation of the ¹H NMR Spectrum

The downfield chemical shifts of H-2 and H-4 are attributed to the deshielding effect of the adjacent electronegative nitrogen atoms. The protons on the benzene ring (H-5, H-6, and H-8) exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted aromatic system. H-5 is expected to appear as a doublet due to coupling with H-6. H-6 will likely be a doublet of doublets, coupling to both H-5 and H-8. H-8, being meta to H-6, will show a smaller coupling constant and appear as a doublet. The presence of the electron-withdrawing chlorine atom at the 7-position will influence the chemical shifts of the adjacent protons, particularly H-6 and H-8.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a quinazoline derivative is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Instrumentation: Record the spectrum on a 400 or 500 MHz NMR spectrometer.[1]

-

Data Acquisition: Acquire the free induction decay (FID) using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals.

-

Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction to obtain the final spectrum.

Workflow for ¹H NMR Analysis

References

An In-depth Technical Guide to the Solubility and Stability Profile of 7-Chloroquinazoline

Abstract

7-Chloroquinazoline is a crucial heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active compounds. Its physicochemical properties, particularly solubility and stability, are paramount as they profoundly influence reaction kinetics, purification, formulation, and ultimately, the bioavailability and efficacy of its derivatives. This technical guide provides a comprehensive analysis of the solubility and stability profile of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings of its behavior in various solvent systems and under common stress conditions, supported by detailed, actionable experimental protocols and data presentation.

Introduction: The Significance of this compound

The quinazoline core is a privileged structure in drug discovery, with numerous derivatives approved as therapeutic agents, particularly in oncology. The presence of a chlorine atom at the 7-position of the quinazoline ring offers a strategic point for chemical modification, enabling the synthesis of diverse compound libraries for screening.[1] Understanding the fundamental characteristics of this building block is not merely academic; it is a prerequisite for efficient and successful drug development. Poor solubility can halt a promising synthetic route, while unaddressed instability can compromise the integrity of research data and the shelf-life of active pharmaceutical ingredients (APIs). This guide serves as a foundational resource for navigating these critical parameters.

Core Physicochemical Properties

A molecule's solubility and stability are dictated by its intrinsic physicochemical properties. While specific experimental data for this compound is not extensively published, we can infer its likely characteristics from related structures like 4-chloroquinazoline and 7-chloroquinoline.

| Property | Predicted/Reference Value | Significance for Solubility & Stability |

| Molecular Formula | C₈H₅ClN₂ | Provides the basis for molecular weight calculation. |

| Molecular Weight | 164.59 g/mol | Influences diffusion rates and solubility limits. |

| Melting Point | ~96-100 °C (for 4-chloroquinazoline) | Indicates the strength of the crystal lattice, which must be overcome for dissolution. A higher melting point often correlates with lower solubility. |

| pKa (Predicted) | ~1.5 - 2.5 | The quinazoline nitrogens are weakly basic. The pKa determines the extent of ionization at different pH values, which critically impacts aqueous solubility. |

| LogP (Predicted) | ~2.5 - 3.0 | The predicted octanol-water partition coefficient suggests moderate lipophilicity, indicating a preference for organic solvents over water. |

Note: Predicted values are estimations based on computational models and data from structurally similar compounds.

Solubility Profile of this compound

Solubility is a thermodynamic equilibrium, defined as the maximum concentration of a solute that can dissolve in a solvent under specified conditions. For a synthetic intermediate like this compound, solubility dictates the choice of reaction media, purification methods (crystallization, chromatography), and analytical sample preparation.

Solubility in Organic Solvents

Based on its predicted moderate lipophilicity, this compound is expected to exhibit good solubility in a range of common organic solvents. This is crucial for its use in synthetic organic chemistry.

Expected Solubility Hierarchy (Qualitative):

-

High Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). These solvents are effective at solvating moderately polar, aromatic compounds.

-

Moderate Solubility: Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Acetone.

-

Low to Sparingly Soluble: Methanol, Ethanol, Isopropanol. Polar protic solvents are less ideal for solvating the largely nonpolar quinazoline core.

-

Insoluble: Hexanes, Heptane. Nonpolar aliphatic solvents are unable to disrupt the intermolecular forces of the crystalline solid.

Aqueous Solubility and pH-Dependence

The aqueous solubility of this compound is anticipated to be very low in neutral water due to its lipophilic nature. However, its solubility is highly dependent on pH. The quinazoline ring contains two nitrogen atoms which are weakly basic. In acidic conditions (pH < pKa), the nitrogen atoms can become protonated, forming a cationic salt that is significantly more water-soluble.

Causality Explained: The protonation of the quinazoline nitrogen introduces a formal positive charge, transforming the molecule into an ion. This ion can then participate in strong ion-dipole interactions with polar water molecules, dramatically overcoming the energy of the crystal lattice and leading to a substantial increase in aqueous solubility compared to the neutral form.

Experimental Protocol: Kinetic Solubility Assay

To quantitatively assess solubility, a kinetic solubility assay using HPLC-UV is a standard, high-throughput method. This protocol provides a self-validating system for determining solubility in various media.

Objective: To determine the kinetic solubility of this compound in a selected solvent (e.g., Phosphate-Buffered Saline, pH 7.4).

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Serial Dilution: Create a serial dilution of the stock solution in DMSO to prepare standards for the calibration curve (e.g., 1000 µM, 500 µM, 250 µM, etc.).

-

Sample Preparation: Add a small aliquot (e.g., 2 µL) of the 10 mM stock solution to a larger volume (e.g., 198 µL) of the aqueous test buffer (e.g., PBS, pH 7.4) in a 96-well plate. This creates a nominal concentration of 100 µM.

-

Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow the system to reach equilibrium. During this time, any compound exceeding its solubility limit will precipitate out.

-

Separation: Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated solid.

-

Analysis: Carefully transfer a portion of the supernatant to a new analysis plate. Analyze both the calibration standards and the supernatant samples by a validated stability-indicating HPLC-UV method.[2][3][4]

-

Quantification: Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve generated from the standards. This concentration represents the kinetic solubility.

Diagram: Kinetic Solubility Workflow Below is a diagram illustrating the key steps in the kinetic solubility determination workflow.

Caption: Workflow for determining kinetic solubility via HPLC-UV.

Stability Profile of this compound

Stability testing is essential to understand how a compound's quality varies over time under the influence of environmental factors such as pH, temperature, and light.[5][6] For an intermediate, this informs optimal storage conditions and identifies potential liabilities that could carry through a synthetic route.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify likely degradation products and establish degradation pathways.[6] This is a cornerstone of developing stability-indicating analytical methods, as mandated by ICH guidelines.[5][7][8]

Key Stress Conditions:

-

Acidic Hydrolysis: this compound is susceptible to hydrolysis under strongly acidic conditions (e.g., 0.1 M HCl) at elevated temperatures. The primary site of attack is likely the C4 position, leading to the formation of 7-chloroquinazolin-4(3H)-one.

-

Basic Hydrolysis: Similarly, in basic media (e.g., 0.1 M NaOH), nucleophilic attack at the C4 position by hydroxide ions will also yield 7-chloroquinazolin-4(3H)-one.

-

Oxidative Degradation: Quinazolines can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.[9] A common stress condition involves using hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: The compound should be tested in solid and solution form at elevated temperatures (e.g., 60-80°C) to assess its thermal stability.[6]

-

Photostability: Exposure to light, as specified in ICH Q1B guidelines, can induce degradation.[7][8] The chloro- and aromatic functionalities suggest a potential for photolytic degradation pathways.

Potential Degradation Pathway

The most probable degradation pathway for this compound under hydrolytic (acidic or basic) conditions is the displacement of the chlorine atom at the C4 position.

Diagram: Hydrolytic Degradation Pathway The diagram below illustrates the conversion of this compound to its primary hydrolytic degradant.

Caption: Primary hydrolytic degradation pathway of this compound.

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation products of this compound under acidic stress and develop a stability-indicating HPLC method.

Methodology:

-

Sample Preparation:

-

Control Sample: Dissolve this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1 mg/mL.

-

Acid Stress Sample: Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.

-

-

Incubation: Heat the acid stress sample in a water bath at 60°C for a defined period (e.g., 4 hours). Keep the control sample at room temperature.

-

Neutralization: After incubation, cool the acid stress sample and neutralize it with an equivalent amount of 0.1 M NaOH. This is critical to prevent damage to the HPLC column.

-

HPLC Analysis:

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD) and a C18 column.[2]

-

Mobile Phase: A common mobile phase for quinazoline derivatives is a gradient of acetonitrile and water, often with a modifier like 0.1% formic acid to improve peak shape.[3]

-

Analysis: Inject the control and stressed samples. Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

-

Peak Purity & Mass Balance: Use the DAD to assess the peak purity of the parent compound in the stressed sample. An ideal stability-indicating method will show that the parent peak is spectrally pure. Calculate mass balance to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

Implications for Research and Drug Development

-

Synthesis: The high solubility in solvents like THF and DCM makes this compound well-suited for a variety of coupling and substitution reactions. Its low aqueous solubility facilitates product isolation via precipitation or extraction.

-

Purification: Understanding the solubility profile allows for the rational design of crystallization procedures. For example, dissolving the compound in a good solvent (like DCM) and adding a poor anti-solvent (like hexanes) is a common and effective purification strategy.

-

Formulation & Preclinical Studies: While this compound is an intermediate, its derivatives often retain similar physicochemical properties. Early knowledge of poor aqueous solubility and potential pH-dependent behavior is critical. For in vitro or in vivo studies, formulation strategies such as using co-solvents (DMSO), cyclodextrins, or creating salt forms may be necessary to achieve the required exposure.

-

Storage and Handling: Based on its stability profile, this compound should be stored in a cool, dry, dark place in a well-sealed container to protect it from hydrolysis, photolysis, and moisture.

Conclusion

This compound is a foundational building block in modern medicinal chemistry. A thorough and proactive assessment of its solubility and stability is not a perfunctory exercise but a strategic imperative. By understanding its preference for organic solvents, its pH-dependent aqueous behavior, and its susceptibility to hydrolysis, researchers can streamline synthetic routes, develop robust analytical methods, and anticipate challenges in preclinical development. The protocols and insights provided in this guide offer a practical framework for harnessing the full potential of this versatile scaffold, ultimately accelerating the journey from chemical intermediate to life-changing therapeutic.

References

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Separation of Quinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. tandfonline.com [tandfonline.com]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. snscourseware.org [snscourseware.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 9. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of the 7-Chloroquinazoline Scaffold: A Technical Guide to its Potential Therapeutic Targets

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved therapeutics. The strategic incorporation of a chlorine atom at the 7-position of this bicyclic heterocycle gives rise to 7-chloroquinazoline, a key building block for a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound derivatives, with a primary focus on their applications in oncology. We will delve into the molecular mechanisms of action, present key quantitative data, and provide detailed experimental protocols for target validation, offering a comprehensive resource for researchers and drug development professionals in the field.

Introduction: The Significance of the this compound Moiety

The this compound scaffold has emerged as a cornerstone in the design of targeted therapies. Its rigid structure provides a well-defined framework for the spatial orientation of various substituents, enabling precise interactions with the active sites of biological targets. The electron-withdrawing nature of the chlorine atom at the 7-position can influence the electronic properties of the quinazoline ring system, potentially enhancing binding affinities and modulating pharmacokinetic properties. This has led to the development of a multitude of derivatives exhibiting potent and selective inhibitory activities against a range of therapeutic targets, particularly those implicated in cancer progression. This guide will systematically explore these targets, elucidating the therapeutic potential harbored within this versatile chemical scaffold.

Protein Kinase Inhibition: A Dominant Therapeutic Strategy

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major class of targeted therapeutics. The this compound core has proven to be an exceptional platform for the development of potent kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events promoting cell growth, proliferation, and survival.[1] Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC), making it a prime therapeutic target.[1] Several FDA-approved EGFR inhibitors, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold, often featuring a 7-chloro or similar substitution pattern.[2] These inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and subsequent activation of downstream pathways like the MAPK and PI3K/Akt pathways.[1][2]

Caption: EGFR signaling pathway and its inhibition by this compound derivatives.

p21-Activated Kinase 4 (PAK4)

p21-Activated Kinase 4 (PAK4) is a member of the PAK family of serine/threonine kinases that acts as a critical downstream effector of small Rho GTPases, such as Cdc42.[3] PAK4 is implicated in a variety of cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation.[4] Overexpression of PAK4 has been observed in several cancers and is often associated with poor prognosis.[4] The development of selective PAK4 inhibitors is an active area of research, and derivatives of 6-chloro-4-aminoquinazoline have been identified as potent and selective PAK4 inhibitors.[4] These inhibitors typically bind to the ATP-binding pocket of PAK4, thereby blocking its kinase activity and downstream signaling.[4]

Caption: PAK4 signaling and its inhibition by a 6-chloro-4-aminoquinazoline derivative.

Disruption of Microtubule Dynamics: A Mitotic Catastrophe

Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton. They play a crucial role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[5] Compounds that interfere with tubulin polymerization are potent anticancer agents, as they can arrest cells in mitosis, leading to apoptosis. Several quinazoline derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[6] This prevents the formation of microtubules, disrupts the mitotic spindle, and ultimately induces cell death.

Targeting DNA Maintenance and Replication Machinery

The integrity and faithful replication of the genome are paramount for cell survival. Cancer cells, with their rapid proliferation rates, are particularly vulnerable to agents that disrupt DNA maintenance and replication processes. Derivatives of the this compound scaffold have been found to target several key enzymes involved in these processes.

Topoisomerases I and II

Topoisomerases are enzymes that resolve topological problems in DNA, such as supercoiling, that arise during replication and transcription.[7] Topoisomerase I creates single-strand breaks, while topoisomerase II creates double-strand breaks to allow DNA strands to pass through each other.[7] Inhibition of these enzymes leads to the accumulation of DNA damage and cell death.[7] Certain 6-arylamino-7-chloro-quinazoline-5,8-diones have been reported to inhibit both topoisomerase I and II.[8] Furthermore, a novel class of 6-amino-tetrahydroquinazoline derivatives has been identified as a potent inhibitor of human topoisomerase IIα.[8]

Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a key enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[9] Tetrahydrofolate is an essential cofactor in the synthesis of purines and thymidylate, which are necessary for DNA synthesis and repair. Inhibition of DHFR leads to a depletion of these essential precursors, thereby halting DNA replication and cell division. Some quinazoline derivatives, acting as antifolates, have been shown to inhibit DHFR.[8]

Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, particularly in the base excision repair (BER) pathway that corrects single-strand DNA breaks.[10] Inhibition of PARP in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, can lead to synthetic lethality. Quinazoline-4-one derivatives have been investigated as PARP inhibitors.[8]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various this compound derivatives against their respective targets. The data is presented as half-maximal inhibitory concentrations (IC50) or inhibitory constants (Ki), providing a quantitative measure of their potency.

Table 1: Kinase Inhibition Data

| Compound Class | Target Kinase | IC50 / Ki | Reference |

| 4-Anilinoquinazolines | EGFR | Varies (nM to µM range) | [2] |

| 6-Chloro-4-aminoquinazoline-2-carboxamides | PAK4 | Ki = 0.006 µM (for compound 38) | [4] |

Table 2: Inhibition of Other Therapeutic Targets

| Compound Class | Target | IC50 | Reference |

| 6-Amino-tetrahydroquinazolines | Topoisomerase IIα | 2 µM (for lead compound) | [8] |

| 4-Hydroxyquinazolines | PARP1 | 0.47 µM (for a lead scaffold) | [11] |

| Biphenylaminoquinazolines | Tubulin Polymerization | IC50 > 10 µM | [5] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key in vitro assays used to identify and characterize the therapeutic targets of this compound derivatives.

Kinase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol describes a general method for a FRET-based kinase assay, which is a common high-throughput screening method.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (this compound derivative) in DMSO.

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare solutions of the kinase, a fluorescently labeled peptide substrate, and ATP in the reaction buffer.

-

-

Assay Procedure:

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add the kinase and the peptide substrate to the wells and incubate briefly.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing a phosphospecific antibody labeled with a FRET acceptor.

-

-

Data Analysis:

-

Measure the FRET signal using a suitable plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48-72 hours).

-

-

MTT Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[11]

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8]

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin.

-

Reagent Preparation:

-

Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add the tubulin solution to the wells.

-

Initiate polymerization by adding GTP and incubating the plate at 37°C.

-

-

Measurement:

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance is proportional to the extent of tubulin polymerization.

-

-

Data Analysis:

-

Plot the absorbance versus time to obtain polymerization curves.

-

Calculate the percentage of inhibition of tubulin polymerization at a specific time point for each compound concentration.

-

Determine the IC50 value for the inhibition of tubulin polymerization.

-

Topoisomerase Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

-

Reaction Setup:

-

In a microcentrifuge tube, combine supercoiled plasmid DNA, reaction buffer, and the test compound at various concentrations.

-

Add topoisomerase I to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

-

Reaction Termination and Electrophoresis:

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

-

Visualization and Analysis:

-

Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light.

-

Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA compared to the control.

-

PARP Inhibition Assay

This assay measures the activity of PARP by detecting the incorporation of biotinylated NAD+ onto histone proteins.

-

Assay Setup:

-

Coat a 96-well plate with histones.

-

Add the test compound at various concentrations to the wells.

-

Add PARP enzyme, activated DNA, and biotinylated NAD+ to the wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Wash the plate and add streptavidin-HRP (horseradish peroxidase).

-

Incubate and then wash the plate again.

-

Add a chemiluminescent or colorimetric HRP substrate.

-

-

Measurement and Analysis:

-

Measure the signal using a plate reader.

-

Calculate the percentage of PARP inhibition for each compound concentration.

-

Determine the IC50 value.

-

DHFR Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate (DHF).[9]

-

Reaction Setup:

-

In a cuvette or microplate well, combine DHFR assay buffer, NADPH, and the test compound at various concentrations.

-

Add the DHFR enzyme and incubate briefly.

-

-

Reaction Initiation:

-

Initiate the reaction by adding DHF.

-

-

Measurement:

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

-

Data Analysis:

-

Calculate the rate of the reaction (the slope of the linear portion of the absorbance vs. time curve).

-

Determine the percentage of inhibition for each compound concentration.

-

Calculate the IC50 value.

-

Conclusion and Future Perspectives

The this compound scaffold has unequivocally demonstrated its value as a privileged structure in the design of targeted therapeutic agents. Its derivatives have shown remarkable efficacy against a diverse range of molecular targets, with a significant impact on the field of oncology. The continued exploration of this scaffold, coupled with a deeper understanding of the structure-activity relationships and the application of modern drug design strategies, holds immense promise for the development of next-generation therapies with improved potency, selectivity, and safety profiles. As our understanding of the complex signaling networks that drive disease progresses, the versatility of the this compound core will undoubtedly continue to be leveraged to create innovative and effective medicines.

References

- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. maxanim.com [maxanim.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. MTT (Assay protocol [protocols.io]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. Tubulin Polymerization Assay [bio-protocol.org]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]

- 9. scispace.com [scispace.com]

- 10. benchchem.com [benchchem.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

An In-depth Technical Guide to the Toxicological and Safety Profile of 7-Chloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Void

Part 1: The Quinazoline Scaffold: A Double-Edged Sword of Biological Activity

The quinazoline nucleus is a cornerstone in the development of targeted therapeutics, particularly in oncology.[1][2] Derivatives have been designed to inhibit a range of biological targets, including receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR-β, as well as tubulin polymerization and the PI3K/Akt/mTOR signaling pathway.[4][5] This potent bioactivity, however, necessitates a thorough understanding of potential off-target effects and inherent toxicities.

The introduction of a chlorine atom at the 7-position can significantly modulate the physicochemical properties and biological activity of the quinazoline ring. Halogenation can influence metabolic stability, receptor binding affinity, and pharmacokinetic parameters. While SAR (Structure-Activity Relationship) studies on some quinazoline series suggest that a chlorine atom at certain positions can enhance desired activity, it can also introduce new toxicological liabilities.[6]

Part 2: A Proposed Framework for the Toxicological Evaluation of 7-Chloroquinazoline

Given the absence of a dedicated toxicological dossier for this compound, a de novo evaluation is paramount. The following experimental workflow is proposed as a comprehensive strategy to elucidate its safety profile.

Physicochemical Characterization and In Silico Profiling

A foundational step in any toxicological assessment is the thorough characterization of the test article's physicochemical properties. This data is crucial for designing subsequent in vitro and in vivo studies and for understanding its potential environmental fate.

Table 1: Essential Physicochemical Parameters for this compound

| Parameter | Experimental Method | Rationale |

| Molecular Weight | Mass Spectrometry | Confirms identity and purity. |

| Melting Point | Differential Scanning Calorimetry (DSC) | Indicator of purity and physical state. |

| Solubility | Shake-flask method in various solvents (water, DMSO, ethanol) | Informs formulation for in vitro and in vivo studies. |

| pKa | Potentiometric titration or UV-spectroscopy | Predicts ionization state at physiological pH, affecting absorption and distribution. |

| LogP/LogD | Shake-flask or HPLC method | Indicates lipophilicity, which influences membrane permeability and potential for bioaccumulation. |

In addition to experimental determination, in silico toxicological predictions using DEREK Nexus, Lhasa, or similar platforms can provide early warnings of potential liabilities such as mutagenicity, carcinogenicity, and skin sensitization based on structural alerts.

In Vitro Toxicology: The Initial Litmus Test

In vitro assays provide a rapid and ethical means of assessing the potential toxicity of a compound at the cellular level. For this compound, a tiered approach is recommended.

2.2.1 Cytotoxicity Assessment

The initial evaluation should involve assessing the cytotoxic potential of this compound against a panel of human cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a relevant cancer cell line if applicable) in 96-well plates and allow to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidified isopropanol).

-

Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Studies on various quinazoline derivatives have shown a wide range of IC50 values against different cell lines, often in the micromolar range.[7][8][9] It is crucial to also test against a non-cancerous cell line to assess selectivity.[7]

2.2.2 Genotoxicity Assessment

Genotoxicity assays are critical to determine if a compound can cause damage to genetic material.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction).

-

Treatment: Expose the bacterial strains to various concentrations of this compound.

-

Incubation: Incubate the plates for 48-72 hours.

-

Analysis: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates mutagenic potential.

Experimental Protocol: In Vitro Micronucleus Test

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

-

Treatment: Treat the cells with this compound at a range of concentrations, with and without metabolic activation.

-